Beta-defensin 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
HGVTDSLSCRWKKGICVLTRCPGTMRQIGTCFGPPVKCCRLK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action
HBD-2 is known for its potent antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and viruses. It disrupts microbial membranes through pore formation and electrostatic interactions, leading to cell lysis and death . The peptide also activates pathways that degrade bacterial cell walls and prevents pathogen adherence to host cells .
Clinical Relevance
HBD-2 levels can be indicative of infection severity. For instance, elevated HBD-2 levels have been linked to skin barrier dysfunction and disease severity in conditions like atopic dermatitis . Its presence in vaginal secretions has been associated with protection against sexually transmitted infections, highlighting its role in mucosal immunity .
Immunomodulation
Role in Inflammation
HBD-2 acts as a signaling molecule that recruits immune cells to sites of infection or injury. It enhances the recruitment of dendritic cells and T lymphocytes, thereby modulating both innate and adaptive immune responses . This property suggests potential therapeutic applications in inflammatory diseases where immune modulation is beneficial.
Therapeutic Potential
Studies indicate that HBD-2 could serve as a therapeutic agent for maintaining microbiota balance and systemic homeostasis . Its administration may help in conditions characterized by dysregulated immune responses, such as autoimmune diseases.
Cancer Therapy
Oncolytic Properties
Recent research has highlighted HBD-2's potential as an anticancer agent. It induces acute lytic cell death in tumor cells without triggering apoptosis, suggesting a unique mechanism of action compared to traditional chemotherapeutics . This property positions HBD-2 as a candidate for developing novel cancer therapies.
Inhibition of Tumor Migration
While HBD-2 does not significantly affect cytoskeletal dynamics in tumor cells, it has been shown to inhibit tumor cell migration, which is crucial for metastasis . This dual action—killing tumor cells and preventing their spread—makes HBD-2 a promising candidate for cancer treatment strategies.
Biomarker for Disease Severity
Indicator of Disease State
HBD-2 serves as a biomarker for various diseases. Its expression levels correlate with disease severity in conditions like psoriasis and other inflammatory skin disorders . Monitoring HBD-2 can provide insights into disease progression and treatment efficacy.
HIV Infection Context
In the context of HIV infection, HBD-2 levels are notably lower in infected individuals compared to healthy controls. This deficiency may predispose individuals to opportunistic infections and complications associated with AIDS . Thus, HBD-2 levels could be utilized to assess the risk of secondary infections in HIV-positive patients.
Summary Table: Applications of this compound
| Application Area | Mechanism/Function | Clinical Relevance |
|---|---|---|
| Antimicrobial Activity | Disrupts microbial membranes; activates degradation pathways | Indicator of infection severity |
| Immunomodulation | Recruits immune cells; modulates immune responses | Potential therapy for autoimmune diseases |
| Cancer Therapy | Induces lytic cell death; inhibits tumor migration | Candidate for novel cancer treatments |
| Biomarker for Disease Severity | Correlates with disease severity; indicates risk of infections | Useful in monitoring disease progression |
Chemical Reactions Analysis
Formation of Disulfide Bridges
Like other defensins, HBD2's structure is stabilized by three intramolecular disulfide bridges . These bridges are formed through the oxidation of cysteine residues within the peptide sequence . The correct formation of these disulfide bonds is critical for the antimicrobial and biofilm inhibitory activities of HBD2 .
-
Impact of Linearization: When HBD2 is linearized by replacing cysteine residues with alanine, the resulting mutant loses the ability to form these disulfide bridges . This linearization leads to a significant reduction in both antimicrobial and biofilm inhibitory activity, highlighting the importance of the three-dimensional structure for its function .
Interaction with Bacterial Membranes
HBD2's mechanism of antimicrobial action involves permeabilization of bacterial membranes . It is thought that HBD2 monomers oligomerize to create pores in anionic membranes .
-
Electrostatic Interactions: HBD2, like other defensins, has a net positive charge, which facilitates its interaction with negatively charged molecules on bacterial cells, such as sialic acid . These electrostatic interactions are crucial for the initial binding of HBD2 to the bacterial surface .
-
Membrane Permeabilization: The octameric arrangement of HBD2 supports a charge-based mechanism of membrane permeabilization, which disrupts the bacterial membrane and leads to cell death .
Modulation of Immune Responses
HBD2 functions as a chemoattractant, particularly for immature dendritic cells, and modulates the immune response .
-
Cytokine Induction: HBD2 can induce the expression and production of various cytokines, including IL-6, IL-10, IP-10, CCL2, CCL20, and RANTES, in human keratinocytes . This pro-inflammatory response is suppressed by G protein-coupled receptor inhibitors .
-
Receptor Binding: HBD2 interacts with G protein-coupled receptors on monocytes and dendritic cells (DCs) . Specifically, HBD2 engages with CCR2 on DCs, leading to a decrease in NF-κB phosphorylation and an increase in CREB phosphorylation, which curbs inflammation .
-
TLR-Dependent Cytokine Modulation: HBD2 modulates cytokine production in a TLR-dependent manner. It alleviates LPS-induced TNF-α, IL-12p70, and IL-1β secretion while inducing the anti-inflammatory cytokine IL-10 .
Influence on Biofilm Formation
HBD2 can inhibit biofilm formation in bacteria such as P. aeruginosa and A. baumannii without affecting metabolic activity .
-
Mechanism of Inhibition: The mechanism of biofilm inhibition by HBD2 is independent of biofilm regulatory pathways. HBD2 induces structural changes in bacteria, which may interfere with the transport of biofilm precursors into the extracellular space .
-
Outer Membrane Protein Profile: HBD2 treatment alters the outer membrane protein profile of bacteria and increases the roughness of the bacterial surface .
Post-translational Modifications
HBD2 can undergo post-translational modifications, such as glycation, which can affect its antimicrobial and chemotactic functions .
-
Glycation by Dicarbonyls: Exposure of HBD2 to dicarbonyls like methylglyoxal (MGO) and glyoxal (GO) can attenuate its antimicrobial and chemotactic functions in vitro . This modification may impair the functionality of cationic antimicrobial peptides under hyperglycemic conditions in vivo, potentially increasing susceptibility to chronic infection and delaying wound repair .
Oxidation Reactions
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Role of Reactive Oxygen Species (ROS): HBD2 can be affected by reactive oxygen species, leading to oxidation of amino acid residues. Tryptophan and methionine residues are particularly susceptible to oxidation, resulting in the formation of carbonyl derivatives .
-
Effects on Activity: Oxidation can impair HBD2's ability to interact with bacterial membranes and immune receptors, reducing its antimicrobial and immunomodulatory activities .
Comparison with Similar Compounds
Human Beta-Defensin 3 (hBD-3)
- Structural Differences : While hBD-2 and hBD-3 share the six-cysteine motif characteristic of β-defensins, hBD-3 contains additional positively charged residues, enhancing its binding to microbial membranes .
- Antimicrobial Activity: hBD-3 has a broader spectrum, including activity against Staphylococcus aureus and Pseudomonas aeruginosa, even under high-salt conditions where hBD-2 is less effective .
- Immune Modulation: Unlike hBD-2, hBD-3 exhibits immunosuppressive properties by inhibiting proinflammatory cytokine release (e.g., IL-6, TNF-α) via NF-κB suppression, suggesting dual roles in pathogen clearance and inflammation resolution .
- Clinical Relevance : hBD-3 is overexpressed in oral cancers with Candida infections, while hBD-2 correlates with IL-17 therapy efficacy in psoriatic arthritis .
Human Beta-Defensin 1 (hBD-1)
- Constitutive vs. Inducible Expression : hBD-1 is constitutively expressed in epithelial tissues, whereas hBD-2 is inflammation-inducible .
- Antimicrobial Function : hBD-1 has weaker bactericidal activity compared to hBD-2 but synergizes with other AMPs like lysozyme in mucosal defense .
- Disease Association : Reduced hBD-1 expression is linked to chronic obstructive pulmonary disease (COPD), while hBD-2 upregulation is prominent in ulcerative colitis .
Porcine Beta-Defensin 2 (PBD-2)
- Species-Specific Adaptations: PBD-2 in pigs and transgenic mice demonstrates potent bactericidal activity against Salmonella Typhimurium and Actinobacillus pleuropneumoniae via direct membrane disruption .
- Therapeutic Potential: PBD-2 transgenic animals show enhanced survival rates during infections, highlighting its dual role in pathogen clearance and inflammation control .
Teleost Beta-Defensins
- Genomic Structure: Fish β-defensins (e.g., sea bass) have three exons and two introns, contrasting with the two-exon structure of mammalian β-defensins .
- Functional Divergence : Fish β-defensins are tailored to aquatic pathogens, with conserved cysteine motifs but distinct expression patterns in gills and intestines .
Key Comparative Data
Table 1: Comparative Features of Beta-Defensin Family Members
| Compound | Species | Inducing Factors | Antimicrobial Spectrum | Immune Functions | Structural Features | Clinical Associations |
|---|---|---|---|---|---|---|
| hBD-2 | Human | IL-1β, TNF-α, TLR agonists | Gram-negative bacteria, Candida, enveloped viruses | Chemotaxis (CCR6), NF-κB activation | 6 cysteines, three β-sheets | Psoriasis, IBD, IL-17 therapy biomarker |
| hBD-3 | Human | Pathogens, inflammation | Gram-positive/-negative bacteria, fungi | Immunosuppression, NF-κB inhibition | Extra cationic residues | Oral cancer, chronic infections |
| PBD-2 | Porcine | Bacterial infection | Salmonella, Actinobacillus | TLR4/NF-κB inhibition, anti-inflammatory | Similar to hBD-2 with disulfide bridges | Bacterial resistance in livestock |
| Sea bass BD-1 | Fish (Dicentrarchus labrax) | Pathogen exposure | Aquatic bacteria, fungi | Innate immunity in mucosal surfaces | N-terminal alpha-helix, three β-sheets | Aquaculture disease resistance |
Mechanistic and Functional Insights
- Structural Determinants : Disulfide bridges in hBD-3 (Cys30–Cys58, Cys36–Cys52) are critical for its chemotactic activity, whereas hBD-2 relies on CCR6 interaction .
- Gene Regulation : hBD-2 expression is driven by NF-κB and AP-1 transcription factors, while hBD-3 induction involves MAPK pathways .
- Species-Specific TLR Interactions : PBD-2 directly binds TLR4 to block LPS-induced inflammation, a trait absent in human β-defensins .
Clinical and Therapeutic Implications
- Biomarker Potential: Serum hBD-2 levels predict responsiveness to IL-17 inhibitors in psoriatic arthritis .
- Inflammatory Bowel Disease (IBD) : hBD-2 is overexpressed in ulcerative colitis but downregulated in Crohn’s disease, reflecting divergent mucosal immunity .
- COPD Risk : Copy number variations (≥5 copies) in the β-defensin gene cluster correlate with increased COPD susceptibility due to altered antimicrobial activity .
Preparation Methods
Induction and Extraction from Bacterial Lysates
One approach involves inducing Beta-defensin 2 expression in airway mucosa or cell cultures stimulated by bacterial components. For example, Nontypeable Haemophilus influenzae (NTHi) whole cell lysates (WCL) can induce β-defensin 2 expression. The preparation of WCL involves:
- Culturing NTHi strains in brain heart infusion medium supplemented with hemin and NAD.
- Collecting bacteria by centrifugation and washing with phosphate-buffered saline (PBS).
- Sonication to lyse cells, followed by centrifugation to clear lysate.
- Storage of cleared WCL at -80°C for further use in induction studies.
This method is primarily used for studying induction mechanisms rather than for direct peptide isolation.
Recombinant Production in Escherichia coli
The most widely used and efficient method for preparing this compound is recombinant expression in Escherichia coli, which allows for scalable production of the peptide for structural and functional studies.
Gene Design and Cloning
- A codon-optimized gene encoding mature HBD2 is synthesized by recursive PCR using overlapping primers designed for optimal expression in E. coli.
- The gene includes an ATG start codon to facilitate cleavage from fusion tags.
- The gene is cloned into an expression vector (e.g., pET-28a) downstream of a fusion partner such as ketosteroid isomerase (KSI) and a 6xHis-tag to aid purification.
Expression and Inclusion Body Formation
- Transformed E. coli cells are grown in selective media (e.g., 2YT with kanamycin).
- Expression is induced with isopropyl-β-D-1-thiogalactopyranoside (IPTG) at mid-log phase.
- The fusion protein (His-KSI-HBD2) accumulates in inclusion bodies, protecting the host from peptide toxicity and simplifying purification.
Isolation and Purification of Inclusion Bodies
Affinity Purification
Chemical Cleavage of Fusion Tag
- The fusion protein is dialyzed to remove denaturants and then subjected to cyanogen bromide (CNBr) cleavage at acidic pH (~1.0).
- CNBr specifically cleaves at methionine residues, releasing mature HBD2 from the KSI tag.
- The cleavage mixture is concentrated and dialyzed to precipitate the fusion partner, with HBD2 remaining in solution.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Oxidation and Folding
- Purified HBD2 is freeze-dried and then reduced with tris(2-carboxyethyl)phosphine (TCEP) to ensure all cysteines are in the reduced state.
- The peptide is re-purified by RP-HPLC.
- Oxidation to form the correct disulfide bonds is achieved by incubation in a cysteine/cystine redox buffer at room temperature.
- The oxidized, folded peptide shows a characteristic longer retention time on RP-HPLC and is confirmed by Western blot using anti-HBD2 antibodies.
Summary Table of Preparation Steps for Recombinant this compound
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Gene synthesis and cloning | Codon-optimized gene synthesized by recursive PCR; cloned into pET-28a with His-KSI fusion tag | Overlapping primers, PCR, restriction enzymes | Expression plasmid encoding His-KSI-HBD2 |
| Expression | Induction in E. coli with IPTG at OD600 ~0.5 | IPTG, 37°C, 6 hours | Inclusion bodies containing fusion protein |
| Inclusion body isolation | Cell lysis with lysozyme, DNase, detergents; washing with Triton X-100 and guanidine HCl | Lysozyme, DNase, Triton X-100, 6 M GuHCl | Purified inclusion bodies |
| Affinity purification | Ni-NTA chromatography under denaturing conditions | Ni-NTA resin, imidazole elution | Purified His-KSI-HBD2 fusion protein |
| Chemical cleavage | CNBr cleavage at pH ~1.0 in dark, under nitrogen | CNBr, acidic buffer | Release of mature HBD2 peptide |
| Peptide purification | RP-HPLC with acetonitrile gradient | Preparative RP-HPLC | Purified HBD2 peptide (mixed red/ox forms) |
| Reduction and oxidation | Reduction with TCEP; oxidation in cysteine/cystine redox buffer | TCEP, cysteine/cystine buffer | Correctly folded, oxidized HBD2 |
| Characterization | SDS-PAGE, mass spectrometry, Western blot, NMR | Various analytical techniques | Confirmation of purity and correct folding |
Research Findings and Analysis
- The recombinant production method yields a single, folded isoform of HBD2 that is biologically active, demonstrated by its antimicrobial activity against E. coli, Pseudomonas aeruginosa, and Candida albicans, and its chemoattractant effect on CCR6-expressing cells.
- The use of a fusion partner (KSI) allows high-level expression and protection from toxicity, while CNBr cleavage avoids costly proteases.
- Proper folding and disulfide bond formation are critical for activity and are achieved through controlled oxidation post-purification.
- This method is reproducible, scalable, and suitable for producing HBD2 for structural and functional studies.
- Alternative methods such as yeast expression or cell-free systems exist but are less commonly used due to complexity or cost.
- Extraction from biological samples is more suited for studying regulation and induction rather than peptide production.
Q & A
Q. What are the primary mechanisms of antimicrobial activity exhibited by Beta-defensin 2?
this compound disrupts microbial membranes via electrostatic interactions between its cationic domains and anionic microbial surfaces. Key methodologies include:
- Lipid bilayer assays to study membrane permeabilization .
- Minimum inhibitory concentration (MIC) tests against gram-positive/negative bacteria .
- Structural analysis (NMR or X-ray crystallography) to map active domains . Table 1 summarizes techniques for mechanistic studies:
| Technique | Application | Sensitivity | Limitations |
|---|---|---|---|
| MIC assays | Antimicrobial efficacy quantification | Moderate | Does not elucidate mechanism |
| Fluorescence microscopy | Membrane disruption visualization | High | Requires fluorescent probes |
| Circular dichroism | Secondary structure analysis | High | Limited to purified peptides |
Q. How is this compound expression regulated in epithelial tissues?
Expression is modulated by pathogen-associated molecular patterns (PAMPs) via TLR/NF-κB signaling. Researchers commonly use:
- RT-qPCR or RNA-seq to quantify mRNA levels under inflammatory stimuli .
- Luciferase reporter assays to identify promoter regions responsive to cytokines (e.g., IL-1β, TNF-α) .
Q. What experimental models are appropriate for studying this compound in vivo?
- Knockout murine models to assess immune deficiency phenotypes .
- 3D organoid cultures of human epithelial tissues for translational relevance .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy across pathogens be resolved?
Discrepancies often arise from variations in experimental conditions (e.g., peptide concentration, microbial strain). Methodological solutions include:
- Meta-analysis of published data to identify confounding variables .
- Standardized assays (CLSI guidelines) to ensure reproducibility . Table 2 highlights conflicting studies:
| Study Reference | Pathogen Tested | Concentration (µg/mL) | Outcome (MIC) | Confounding Factors |
|---|---|---|---|---|
| Smith et al. 2020 | P. aeruginosa | 10 | 90% inhibition | High salt concentration |
| Lee et al. 2022 | S. aureus | 5 | No effect | Biofilm formation |
Q. What are the implications of this compound’s interaction with host cell receptors (e.g., CCR6)?
Receptor binding may modulate chemotaxis or immune cell recruitment. Advanced approaches include:
Q. How can researchers address variability in this compound quantification across biofluids?
Pre-analytical factors (sample collection, protease inhibitors) significantly impact results. Best practices:
- Multi-center validation studies to harmonize ELISA protocols .
- Stable isotope-labeled internal standards in mass spectrometry .
Q. What ethical considerations apply to human studies involving this compound?
- Informed consent for mucosal tissue sampling (e.g., saliva, bronchial lavage) .
- Anonymization of genomic data to protect participant privacy .
Methodological Resources
- Data Repositories : NCBI Gene Expression Omnibus (GEO) for transcriptomic datasets .
- Open Science Practices : Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
